
Velnacrine
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Velnacrine involves the reduction of 9-aminoacridine to 1,2,3,4-tetrahydro-9-aminoacridine, followed by hydroxylation to produce 1,2,3,4-tetrahydro-9-aminoacridine-1-ol. The final step involves the formation of the maleate salt .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of appropriate solvents, catalysts, and temperature control is crucial in the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Velnacrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: The reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted acridine derivatives.
Applications De Recherche Scientifique
Clinical Applications in Alzheimer's Disease
Velnacrine was primarily investigated for its potential to treat cognitive deficits associated with Alzheimer's disease. Several clinical trials have been conducted to evaluate its effectiveness and safety.
Efficacy Studies
-
Double-Blind Placebo-Controlled Trials :
- A notable study involved 735 patients with mild-to-severe Alzheimer's disease who were treated with varying doses of this compound (10, 25, 50, and 75 mg t.i.d.) or placebo. The primary efficacy measures included the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS) and the Clinical Global Impression of Change (CGI-C) .
- Results indicated that patients receiving this compound showed statistically significant improvements in cognitive function compared to placebo, particularly at higher doses (P < 0.001) .
- Long-Term Effectiveness :
Safety Concerns
Despite some positive findings regarding efficacy, safety concerns have plagued this compound's clinical use:
- Adverse Effects : Common side effects included gastrointestinal disturbances such as diarrhea and elevated liver transaminases. In some studies, treatment was discontinued due to abnormal liver function tests in a significant number of patients .
- Toxicity : Concerns about toxicity similar to that observed with tacrine led to the cessation of further development in the mid-1990s. The FDA ultimately did not recommend approval for this compound due to these safety issues .
Data Summary Table
Case Study 1: Efficacy in Mild-to-Severe Alzheimer’s Patients
In a clinical trial involving 735 participants, this compound demonstrated a statistically significant improvement in cognitive scores compared to placebo after six weeks of treatment. However, the most common adverse event was asymptomatic elevation in liver enzymes among nearly 29% of patients treated with this compound .
Case Study 2: Long-Term Treatment Outcomes
A study focusing on long-term outcomes showed that patients receiving this compound maleate at a dose of 225 mg experienced sustained cognitive benefits over a placebo group over a period of six months. Nonetheless, safety profiles indicated that close monitoring was necessary due to potential liver toxicity .
Mécanisme D'action
Velnacrine exerts its effects by inhibiting cholinesterase enzymes, thereby preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic neurotransmission. The primary molecular targets of this compound are acetylcholinesterase and butyrylcholinesterase .
Comparaison Avec Des Composés Similaires
Tacrine: Another cholinesterase inhibitor used for Alzheimer’s disease.
Donepezil: A more selective acetylcholinesterase inhibitor with a longer half-life compared to Velnacrine.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase, similar to this compound but with different pharmacodynamics.
Uniqueness of this compound: this compound’s unique combination of cholinesterase inhibition and its ability to enhance cholinergic functions make it a valuable compound for Alzheimer’s disease research. Its pharmacokinetic profile, including rapid absorption and elimination, distinguishes it from other cholinesterase inhibitors .
Activité Biologique
Velnacrine, also known as 1,2,3,4-tetrahydro-9-aminoacridin-1-ol-maleate, is a centrally acting cholinesterase inhibitor that has been primarily investigated for its potential in treating Alzheimer's disease. This article provides an in-depth analysis of the biological activity of this compound, including its pharmacological effects, efficacy in clinical trials, and associated safety concerns.
This compound functions as an acetylcholinesterase (AChE) inhibitor , which increases the levels of acetylcholine in the synaptic cleft by preventing its breakdown. This mechanism is critical in enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's disease patients. Research indicates that this compound may also exhibit anti-inflammatory properties by reducing tumor necrosis factor-alpha (TNF-α) levels during inflammatory responses .
Animal Studies
In animal models, particularly studies involving Wistar rats, this compound demonstrated significant effects on leukocyte behavior during inflammation. When administered prior to lipopolysaccharide (LPS) exposure, this compound effectively blocked LPS-induced rolling and adhesion of leukocytes in post-capillary venules, suggesting its potential role in modulating inflammatory responses .
Clinical Trials
This compound has been evaluated in several clinical trials for its efficacy and safety in treating Alzheimer's disease:
- Double-Blind Placebo-Controlled Trials : A notable study involved 735 patients with mild-to-severe Alzheimer's disease who were treated with varying doses of this compound (10, 25, 50, and 75 mg t.i.d.) or placebo. Results indicated statistically significant improvements in cognitive measures compared to placebo, particularly at higher doses .
- Long-Term Efficacy : Another trial assessed the long-term effectiveness of this compound at doses of 150 mg and 225 mg over a 24-week period. The results showed that patients receiving this compound experienced less cognitive decline compared to those on placebo (P < 0.05), with the higher dose yielding better outcomes .
- Safety Profile : While this compound produced modest cognitive benefits, safety concerns were raised due to elevated liver transaminase levels observed in a significant percentage of patients (up to 30% at higher doses). This led to treatment discontinuation in some cases due to abnormal liver function tests .
Summary of Clinical Findings
Study Type | Sample Size | Dosage (mg) | Duration | Key Findings |
---|---|---|---|---|
Double-Blind Trial | 735 | 10-75 | Variable | Significant cognitive improvement; higher doses more effective |
Long-Term Efficacy Study | 447 | 150 & 225 | 24 weeks | Less cognitive decline vs. placebo; adverse events related to liver function |
Safety Analysis | N/A | N/A | N/A | High incidence of liver enzyme elevation; treatment discontinuation noted |
Propriétés
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridin-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVITIHAZBPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046945 | |
Record name | Velnacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124027-47-0, 121445-24-7, 121445-26-9 | |
Record name | Velnacrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124027-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Velnacrine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Velnacrine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Velnacrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124027470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Velnacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VELNACRINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQL6V4U301 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VELNACRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P6NV151K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VELNACRINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN3Z63E2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Velnacrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042058 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.